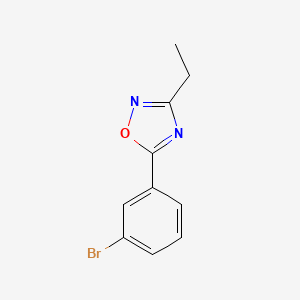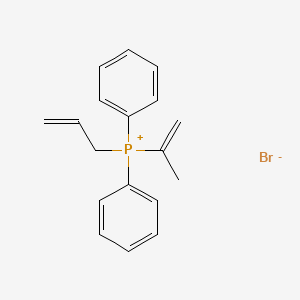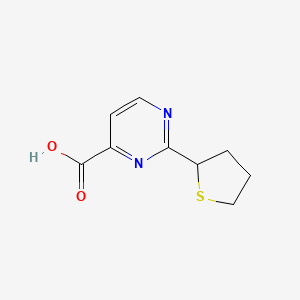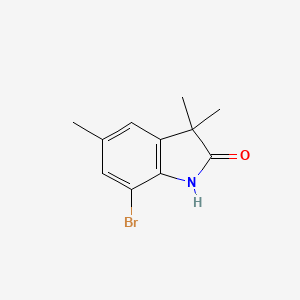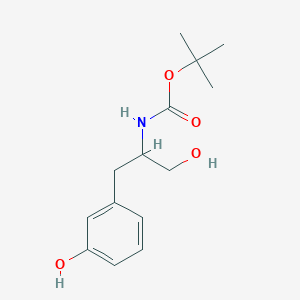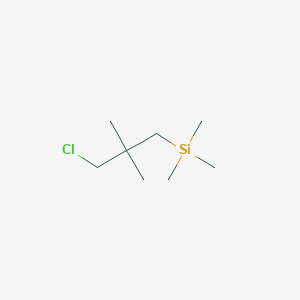
(3-Chloro-2,2-dimethylpropyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2,2-dimethylpropyl)trimethylsilane is an organosilicon compound with the molecular formula C₈H₁₉ClSi. It is a colorless liquid that is primarily used in organic synthesis and research. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,2-dimethylpropyl)trimethylsilane typically involves the reaction of 3-chloro-2,2-dimethylpropyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-2,2-dimethylpropyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (3-chloro-2,2-dimethylpropyl)silanol and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, amines.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Bases like triethylamine or pyridine.
Major Products Formed
- (3-Chloro-2,2-dimethylpropyl)silanol
- Trimethylsilanol
- Substituted (3-chloro-2,2-dimethylpropyl) derivatives
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2,2-dimethylpropyl)trimethylsilane is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
- Organic Synthesis : Used as a reagent in the synthesis of various organic compounds.
- Protecting Group : Acts as a protecting group for hydroxyl and amine functionalities in complex organic molecules.
- Silicon-Based Polymers : Used in the production of silicon-based polymers and materials .
Wirkmechanismus
The mechanism of action of (3-Chloro-2,2-dimethylpropyl)trimethylsilane involves the nucleophilic substitution of the chlorine atom by various nucleophiles. This reaction is facilitated by the electron-withdrawing effect of the trimethylsilyl group, which stabilizes the transition state and enhances the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl chloride
- (3-Chloropropyl)trimethylsilane
- (3-Chloro-2,4-dimethylphenyl)trimethylsilane
Uniqueness
(3-Chloro-2,2-dimethylpropyl)trimethylsilane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2,2-dimethylpropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Eigenschaften
Molekularformel |
C8H19ClSi |
|---|---|
Molekulargewicht |
178.77 g/mol |
IUPAC-Name |
(3-chloro-2,2-dimethylpropyl)-trimethylsilane |
InChI |
InChI=1S/C8H19ClSi/c1-8(2,6-9)7-10(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
TZRRTCNAHXXPOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C[Si](C)(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)

